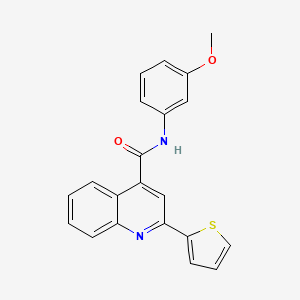

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Description

N-(3-Methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide (Compound ID: Y200-0802) is a quinoline-4-carboxamide derivative characterized by a 3-methoxyphenyl group attached to the carboxamide nitrogen and a thiophen-2-yl substituent at the 2-position of the quinoline core (Fig. 1).

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-thiophen-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c1-25-15-7-4-6-14(12-15)22-21(24)17-13-19(20-10-5-11-26-20)23-18-9-3-2-8-16(17)18/h2-13H,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZSEQCFIDQSRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

Introduction of the Thiophene Group: The thiophene moiety can be introduced via a Suzuki coupling reaction between a thiophene boronic acid and a halogenated quinoline derivative.

Amidation Reaction: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3-methoxyaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

Oxidation: PCC, DMSO (Dimethyl sulfoxide)

Reduction: LiAlH4, NaBH4 (Sodium borohydride)

Substitution: Bromine, NBS (N-Bromosuccinimide)

Major Products

Oxidation: Formation of N-(3-hydroxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide.

Reduction: Formation of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-amine.

Substitution: Formation of brominated derivatives of the thiophene ring.

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be described as follows:

- IUPAC Name : N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide

- Molecular Formula : C22H18N2O2S

- Molecular Weight : 374.5 g/mol

The presence of both quinoline and thiophene moieties contributes to its unique chemical properties, which are instrumental in its biological activity.

Biological Activities

This compound has been investigated for various biological activities, including:

-

Anticancer Activity :

- Research indicates that quinoline derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation and survival. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways .

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Antidiabetic Potential :

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with DNA or specific proteins involved in cell proliferation. The methoxy and thiophene groups can enhance its binding affinity to the target molecules, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Quinoline-4-carboxamide derivatives exhibit diverse biological activities depending on substituents. Key structural variations among analogues include:

Substituents on the Quinoline Core

- Thiophene vs. Phenyl Groups: The target compound features a thiophen-2-yl group at the 2-position, which enhances aromatic interactions compared to phenyl-substituted analogues like N-(3-chloro-4-methylphenyl)-2-phenylquinoline-4-carboxamide (). Thiophene’s sulfur atom may also influence solubility and metabolic stability .

- Methoxy vs. Halogen/Electron-Withdrawing Groups: The 3-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., chloro, nitro) in analogues such as N-(2-chlorophenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide (). Methoxy groups improve lipophilicity but may reduce metabolic oxidation compared to halogens .

Carboxamide Side Chain Modifications

- Aminoalkyl vs. Aromatic Amines: The target compound’s 3-methoxyphenyl carboxamide differs from aminoalkyl-substituted derivatives like N-(3-(dimethylamino)propyl)-2-phenylquinoline-4-carboxamide ().

Physicochemical Properties

Key physicochemical parameters for selected analogues are compared below:

- Melting Points: Aminoalkyl-substituted derivatives (e.g., 5a1–5a4) exhibit higher melting points (168–184°C), suggesting stronger intermolecular interactions compared to aromatic carboxamides .

- Synthetic Yields: Yields for aminoalkyl derivatives range from 59–65%, while the target compound’s synthesis efficiency remains undocumented .

Biological Activity

N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core , a thiophene ring , and a methoxy-substituted phenyl group . The structural formula can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H16N2O2S |

| Molecular Weight | 336.41 g/mol |

Anticancer Activity

Research indicates that quinoline derivatives, including this compound, may exhibit anticancer properties . These compounds often act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. For instance, studies have shown that related quinoline derivatives can induce apoptosis in cancer cell lines by activating caspases and disrupting mitochondrial function .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties . In vitro studies demonstrated that certain quinoline derivatives exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism may involve interference with bacterial DNA synthesis or disruption of cell wall integrity .

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

- Anticancer Studies : A study reported that quinoline derivatives showed cytotoxic effects against breast cancer cell lines (e.g., MCF-7) with IC50 values indicating potent activity . The compounds were found to induce apoptosis through intrinsic pathways.

- Antimycobacterial Activity : Research has highlighted the effectiveness of certain substituted quinolines against Mycobacterium tuberculosis, demonstrating superior activity compared to standard treatments like isoniazid . This suggests potential applications in treating tuberculosis.

- Fluorescent Probes : Due to their unique structural properties, compounds like this compound may serve as fluorescent probes in biochemical assays, allowing for real-time monitoring of biological processes.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | Unique Features |

|---|---|---|---|

| This compound | Moderate | Significant | Methoxy group enhances solubility |

| N-(2-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide | High | Moderate | Different substitution pattern |

| N-(2-nitrophenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide | Low | High | Nitro group may enhance reactivity |

Q & A

Q. What are the established synthetic routes for N-(3-methoxyphenyl)-2-(thiophen-2-yl)quinoline-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the quinoline core via condensation of substituted anilines with ketones or aldehydes. For example, describes the use of 2-methylimidazo[1,2-a]pyridine and quinoline scaffolds coupled with trifluoromethyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling. Key steps include:

- Cyclocondensation : Formation of the quinoline ring using precursors like 4-oxo-1,4-dihydroquinoline derivatives .

- Thiophene coupling : Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at the 2-position of the quinoline core .

- Amidation : Reaction of the carboxylic acid intermediate with 3-methoxyaniline using coupling agents like EDCI or HATU . Purification methods (e.g., column chromatography, recrystallization) and characterization (NMR, HPLC) are critical for ensuring product integrity .

Q. How is the structural integrity of this compound verified in experimental settings?

Comprehensive characterization includes:

- NMR spectroscopy : To confirm substituent positions and assess purity (e.g., ¹H-NMR for aromatic protons and methoxy groups) .

- Mass spectrometry (MS) : To validate molecular weight and detect isotopic patterns (e.g., [M+H]+ peaks) .

- X-ray crystallography : For unambiguous confirmation of the molecular structure, as demonstrated for analogous quinoxaline-thiophene derivatives in .

Q. What are the recommended safety protocols for handling this compound?

While specific data for this compound are limited, provides guidelines for structurally similar quinoline-carboxylic acids:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.

- Emergency measures : Immediate rinsing for eye/skin contact and medical consultation for ingestion .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies may arise from variations in assay conditions, compound purity, or structural isomers. Methodological solutions include:

Q. What strategies optimize the synthetic yield of this compound?

Yield improvements can be achieved through:

- Microwave-assisted synthesis : Reduces reaction time and enhances efficiency, as seen in for analogous thiophene derivatives .

- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh₃)₄) for efficient thiophene coupling .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) for amidation steps .

Q. How does substitution at the quinoline 4-position influence bioactivity?

Structure-activity relationship (SAR) studies on similar compounds ( ) suggest:

- Electron-withdrawing groups (e.g., -CF₃) enhance target binding affinity but may reduce solubility.

- Methoxy groups at the 3-position (as in this compound) improve metabolic stability due to steric hindrance .

- Thiophene substitution at the 2-position increases π-π stacking interactions with hydrophobic protein pockets .

Q. What advanced techniques are used to study metabolic pathways of this compound?

- In vitro assays : Liver microsomes or hepatocytes to identify phase I/II metabolites .

- LC-MS/MS : Detects hydroxylated or conjugated metabolites, as applied to analogous quinoxaline derivatives .

- Stable isotope labeling : Tracks metabolic fate in vivo .

Methodological Considerations

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction () provides:

- Bond lengths/angles : Validates quinoline-thiophene connectivity .

- Packing motifs : Reveals intermolecular interactions (e.g., hydrogen bonds) affecting solubility .

Q. What computational methods support the design of derivatives with enhanced properties?

Q. How are reaction intermediates characterized during scale-up synthesis?

- In-situ monitoring : FTIR or Raman spectroscopy tracks key functional groups .

- Isolation and analysis : Prep-HPLC or TLC for unstable intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.